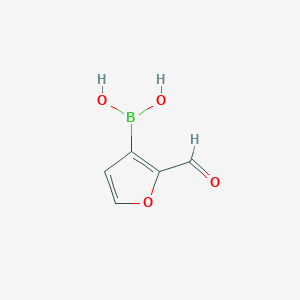

2-Formylfuran-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-formylfuran-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZKMQIERIQJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(OC=C1)C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296411 | |

| Record name | B-(2-Formyl-3-furanyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27339-37-3 | |

| Record name | B-(2-Formyl-3-furanyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27339-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Formyl-3-furanyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Furan Derived Organoboron Compounds in Modern Chemistry

Furan-containing molecules are integral components of numerous natural products and biologically active compounds. nih.govbris.ac.uk The furan (B31954) ring itself is a versatile synthetic unit, readily participating in oxidations, acid-catalyzed rearrangements, and cycloaddition reactions. nih.govbris.ac.uk When a boronic acid or its ester is attached to the furan scaffold, its utility in organic synthesis is significantly amplified. researchgate.net These organoboron compounds are crucial reagents in a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. enamine.netmdpi.com This allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. enamine.net The versatility of the boronate group facilitates a wide range of functional group modifications, making furan-boron compounds highly valuable building blocks for medicinal chemistry and drug discovery. researchgate.netchim.it

The development of novel synthetic methods, such as the enantiospecific three-component alkylation of furans, further highlights the importance of these compounds. nih.govbris.ac.uk This particular methodology enables the creation of complex chiral heteroaromatic molecules with high efficiency and stereospecificity. nih.govbris.ac.uk

The Strategic Role of Formyl Groups in Heterocyclic Functionalization

The presence of a formyl group (an aldehyde) on a heterocyclic ring like furan (B31954) provides a reactive handle for a multitude of chemical transformations. This functional group can be readily converted into a wide array of other functionalities, including but not limited to, alcohols, carboxylic acids, amines, and various carbon-carbon double bonds through reactions like Wittig olefination. This versatility makes formyl-substituted heterocycles key intermediates in the synthesis of diverse and complex molecular structures.

Specifically, in the context of furan boronic acids, the formyl group plays a crucial role. For instance, 2-formylfuran-5-boronic acid is utilized as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems. chemicalbook.com It is also a key reactant in the synthesis of various biologically active molecules, including inhibitors of HIF-1, ephrin binding, HIV-1 integrase, and epidermal growth factor receptors. chemicalbook.com The formyl group's ability to direct reactions and be transformed into other desired functionalities underscores its strategic importance in the functionalization of heterocyclic compounds.

Applications of 2 Formylfuran 3 Boronic Acid As a Versatile Synthetic Building Block

Construction of Complex Organic Scaffolds and Heterocyclic Systems

The presence of both a formyl group, which can participate in various condensation and nucleophilic addition reactions, and a boronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions, positions 2-formylfuran-3-boronic acid as a powerful tool for synthetic chemists.

This compound is an excellent starting material for the synthesis of highly substituted furan (B31954) derivatives. The boronic acid group can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl and heteroaryl substituents at the 3-position of the furan ring. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, known for its mild reaction conditions and tolerance of a broad range of functional groups. youtube.comlibretexts.org

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of an aryl halide to a palladium(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples with this compound are not extensively documented in readily available literature, the reactivity of furan-2-boronic acid in such couplings is well-established, suggesting a similar utility for the 3-boronic acid isomer. jocpr.com For instance, furan-2-ylboronic acid is known to be susceptible to protodeboronation under certain conditions, a challenge that may also be relevant for its 3-substituted counterpart. researchgate.net

Furthermore, the formyl group can be subsequently modified through various reactions such as Wittig olefination, aldol condensation, or reductive amination to introduce further diversity. This sequential functionalization allows for the controlled and precise construction of complex furan-containing molecules.

The synthesis of fused ring systems, such as benzofurans, represents another important application. jocpr.comnih.govorganic-chemistry.org While direct intramolecular cyclization strategies starting from this compound are not prominently reported, its derivatives can serve as key intermediates. For example, a Suzuki coupling product could be elaborated through reactions involving the formyl group to facilitate a ring-closing reaction, leading to furan-fused heterocyclic systems. The synthesis of benzofurans often involves the coupling of ortho-functionalized phenols with various partners, and a suitably modified derivative of this compound could potentially be employed in such strategies. organic-chemistry.orgnih.gov

Table 1: Potential Reactions for Functionalization of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Boronic Acid | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides, Pd Catalyst, Base | 3-Aryl/Heteroaryl-2-formylfuran |

| Formyl Group | Wittig Reaction | Phosphonium Ylides | Furan with an alkene at the 2-position |

| Formyl Group | Reductive Amination | Amines, Reducing Agent (e.g., NaBH₃CN) | Furan with an amine at the 2-position |

| Formyl Group | Aldol Condensation | Ketones/Aldehydes, Base/Acid Catalyst | Furan with an α,β-unsaturated carbonyl at the 2-position |

| Formyl Group | Grignard Reaction | Organomagnesium Halides | Furan with a secondary alcohol at the 2-position |

The synthesis of biaryls and oligoaryls is of significant interest in materials science due to their applications in organic electronics, liquid crystals, and as ligands for catalysis. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a primary method for the construction of these C-C bonds, and this compound can serve as a key building block in this context. libretexts.orgresearchgate.net

By coupling this compound with various aryl halides, a diverse range of biaryl compounds containing a formyl-substituted furan unit can be synthesized. researchgate.net The reaction conditions for Suzuki couplings are generally mild and tolerant of many functional groups, making this a versatile approach. youtube.comresearchgate.net The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields for a wide range of substrates. researchgate.net

The resulting biaryl compounds can be further extended into oligoaryls through sequential cross-coupling reactions. For instance, the initial biaryl product could be halogenated and then subjected to another Suzuki coupling with a different boronic acid, allowing for the controlled, step-wise assembly of longer conjugated systems. The formyl group on the furan ring can also be used as a handle for further functionalization, either before or after the construction of the oligoaryl backbone, to fine-tune the material's properties. While specific examples detailing the use of this compound in oligoaryl synthesis are not abundant, the general principles of Suzuki-based iterative synthesis are well-established and applicable.

Precursor for Advanced Materials Development

The unique electronic and structural features of the furan ring, combined with the synthetic versatility of the boronic acid and formyl groups, make this compound a promising precursor for the development of advanced materials with tailored properties.

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts them with interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of these polymers often relies on cross-coupling reactions, such as Suzuki polymerization, to link monomeric units. mdpi.com

This compound can be envisioned as a monomer in the synthesis of conjugated polymers. Through Suzuki polymerization with a dihaloaromatic comonomer, a polymer chain incorporating formyl-substituted furan rings can be constructed. The furan unit can influence the electronic properties of the polymer, such as its band gap and charge transport characteristics. The formyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's solubility, morphology, and electronic properties. For example, the aldehyde can be converted to a cyano group to create a more electron-accepting unit, or it can be used to attach side chains that improve processability.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. mdpi.comrsc.org MOFs consist of metal ions or clusters coordinated to organic linkers, while COFs are composed entirely of light elements linked by covalent bonds. mdpi.comrsc.org These materials have garnered significant attention due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis.

Boronic acids are key building blocks in the synthesis of certain types of COFs, where they undergo condensation reactions with diols or self-condense to form boroxine rings, creating the porous framework. researchgate.netrsc.orgias.ac.in this compound, with its boronic acid functionality, could potentially be used as a linker in the synthesis of novel COFs. The formyl group would be incorporated into the pores of the resulting framework, providing a reactive site for post-synthetic modification. This would allow for the introduction of specific functionalities within the pores to tailor the material's properties for specific applications, such as selective gas capture or heterogeneous catalysis.

In the context of MOFs, carboxylic acids are more common linkers. rsc.orgrsc.orgdesy.de However, boronic acids can be incorporated into MOF structures, often through post-synthetic modification or by using linkers that contain both a boronic acid and a carboxylate group. nih.gov A linker derived from this compound could be designed to coordinate with metal centers, resulting in a MOF with accessible aldehyde groups within its pores.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Role of this compound | Potential Application | Key Feature |

| Conjugated Polymers | Monomer | Organic Electronics (OLEDs, OPVs) | Tunable electronic properties via the furan ring and post-polymerization modification of the formyl group. |

| Covalent Organic Frameworks (COFs) | Linker/Building Block | Gas Storage, Catalysis, Separation | Formyl groups within the pores for post-synthetic modification. |

| Metal-Organic Frameworks (MOFs) | Component of a bifunctional linker | Selective Sorption, Catalysis | Aldehyde functionality within the MOF pores for tailored interactions. |

Design and Synthesis of Chemosensors and Probes

The ability of boronic acids to reversibly bind with diols makes them a cornerstone in the design of chemosensors for saccharides and other diol-containing molecules. nih.govresearchgate.netnih.gov The Lewis acidic nature of the boron atom also allows for interactions with anions such as fluoride and cyanide. researchgate.netnih.govfrontiersin.orgnih.gov this compound, by incorporating a furan ring that can be part of a fluorophore or chromophore system, is a promising candidate for the development of optical sensors.

The general principle behind many boronic acid-based fluorescent sensors is the modulation of a photoinduced electron transfer (PET) process upon binding to an analyte. nih.govmdpi.com In its unbound state, the electron-deficient boronic acid can quench the fluorescence of a nearby fluorophore. Upon binding to a diol, the boron center becomes more electron-rich, disrupting the PET process and leading to a "turn-on" of fluorescence. mdpi.com

A sensor based on this compound could be designed where the furan ring is part of a larger conjugated system that exhibits fluorescence. The formyl group could be used to extend this conjugation or to attach other functional groups. The interaction of the boronic acid moiety with a target analyte, such as a saccharide, would alter the electronic properties of the molecule, leading to a change in its fluorescence intensity or wavelength. nih.gov

Beyond diols, boronic acid-based sensors have been developed for the detection of metal ions and anions. researchgate.netnih.govfrontiersin.orgnih.govnih.govmdpi.com For instance, certain boronic acid derivatives have shown selectivity for Fe(III) ions. nih.gov The design of such sensors often involves the integration of the boronic acid recognition site with a signaling unit that responds to the binding event. The versatile chemistry of the furan ring and the formyl group in this compound provides a rich platform for creating such integrated sensor molecules.

Table 3: Potential Sensing Applications of this compound Derivatives

| Target Analyte | Sensing Mechanism | Potential Signal Change |

| Saccharides (Diols) | Reversible boronate ester formation | Fluorescence enhancement/quenching or color change |

| Fluoride/Cyanide Anions | Lewis acid-base interaction | Change in absorption or fluorescence |

| Metal Ions | Coordination with the boronic acid and other functionalities | Modulation of fluorescence or colorimetric response |

| Reactive Oxygen Species | Oxidation of the boronic acid | "Turn-on" fluorescence |

Recognition of Analytes via Boronic Acid-Diol Interactions

The boronic acid functional group is a cornerstone of molecular recognition, primarily due to its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.netchemicalbook.com This interaction is the basis for the recognition capabilities of this compound. As a Lewis acid, the boron atom can accept a pair of electrons from a nucleophile, facilitating a reaction with diols to form stable five- or six-membered cyclic esters, known as boronate esters. chemicalbook.comacs.org

This binding event is highly dependent on pH. In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). chemicalbook.com The tetrahedral form binds more strongly with diols, and its formation is favored at pH values greater than the pKa of the boronic acid. chemicalbook.comresearchgate.net This pH-dependent affinity allows for tunable recognition and potential release of the target analyte by altering the acidity of the medium.

The diol-containing analytes that can be recognized are numerous and biologically significant, including carbohydrates (such as glucose and fructose), glycoproteins, ribonucleic acids, and catechols like the neurotransmitter dopamine. acs.orgcusabio.compharmaguideline.com This specific interaction has made boronic acid-based compounds, including this compound, attractive synthetic receptors for monitoring biologically relevant molecules. chemicalbook.com

Table 1: Examples of Analyte Classes Recognized by Boronic Acid Moieties

| Analyte Class | Key Structural Feature | Example(s) |

|---|---|---|

| Monosaccharides | cis-Diol groups | Glucose, Fructose |

| Glycoproteins | Sialic acid residues | Cell-surface glycans |

| Catecholamines | Catechol (1,2-dihydroxybenzene) unit | Dopamine |

Integration of Formylfurans into Fluorescent or Colorimetric Sensing Platforms

The recognition event between the boronic acid group and a diol can be translated into a measurable optical signal by integrating the this compound structure into a larger sensing platform. The furan ring and the formyl group can act as integral parts of a chromophore or fluorophore, whose electronic properties are modulated by the binding event occurring at the distal boronic acid site.

Upon formation of a boronate ester, the hybridization of the boron atom changes from sp² to sp³, altering the electronic nature of the entire molecule. nih.gov This change can influence key photophysical processes, resulting in a detectable change in fluorescence or color. nih.govresearchgate.net Several mechanisms are commonly employed in the design of such sensors:

Photoinduced Electron Transfer (PET): In a PET sensor, the boronic acid moiety can act as a receptor linked to a fluorophore. Before binding, an electron transfer process may quench the fluorescence. Binding with a diol alters the electron-donating ability of the receptor, disrupting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): In ICT sensors, the molecule has an electron-donating part and an electron-accepting part, connected by a conjugated system. The binding of an analyte to the boronic acid can enhance the ICT process, leading to a shift in the emission or absorption wavelength. acs.org

Colorimetry: For colorimetric sensors, the 2-formylfuran moiety can be part of an extended π-conjugated system, such as an azobenzene dye. The interaction of the boronic acid with a diol can disrupt intramolecular coordination (e.g., a B-N bond), leading to a significant and visible color change. mdpi.com

These sensing platforms enable the detection of biologically important analytes, with applications in diagnostics and biomedical research. chemicalbook.comresearchgate.net The versatility of the formylfuran scaffold allows for its chemical modification and incorporation into a wide array of signaling systems.

Table 2: Principles of Boronic Acid-Based Optical Sensing

| Sensing Type | Signaling Mechanism | Typical Output |

|---|---|---|

| Fluorescent | Modulation of Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). acs.org | Change in fluorescence intensity or shift in emission wavelength. nih.gov |

| Colorimetric | Alteration of the electronic structure of a conjugated dye system upon boronate ester formation. mdpi.com | Visible color change or shift in absorption wavelength. |

Role in Complex Natural Product Synthesis as an Intermediate

In organic synthesis, this compound is a valuable bifunctional building block. The furan ring is a structural motif present in numerous bioactive natural products, including plakorsin D and wortmannin. The presence of both a boronic acid and a formyl group at specific positions on the furan ring allows for sequential, controlled chemical transformations.

The primary role of the boronic acid moiety in this context is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for connecting two aromatic rings (biaryls), which are common structures in pharmaceuticals and natural products. researchgate.net this compound can be coupled with a variety of organic halides or triflates to construct the core structure of more complex molecules.

Following the Suzuki-Miyaura coupling, the formyl group (an aldehyde) remains available for a wide range of subsequent reactions. It can be:

Oxidized to a carboxylic acid.

Reduced to an alcohol.

Used in condensation reactions to form larger structures (e.g., aldol or Wittig reactions).

Converted into other functional groups.

This dual functionality makes this compound a strategic intermediate for the efficient and convergent synthesis of complex furan-containing target molecules. While furan derivatives are established building blocks for natural products, the specific application of this compound allows chemists to introduce the furan heterocycle and simultaneously carry a functional handle (the formyl group) for further elaboration, streamlining the synthetic route.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Adenosine |

| Azobenzene |

| Dopamine |

| Fructose |

| Glucose |

| Guanosine |

| Plakorsin D |

| Sialic acid |

Derivatization and Analogues of 2 Formylfuran 3 Boronic Acid

Synthesis and Stability of Boronate Esters (e.g., Pinacol (B44631) Esters)

Boronic acids are known to undergo reversible dehydration to form cyclic trimers (boroxines) or oligomeric anhydrides. wiley-vch.de This can affect their stability, solubility, and reactivity. To mitigate these issues, 2-formylfuran-3-boronic acid is often converted into its corresponding boronate esters. These esters are generally more stable, crystalline, and easier to handle and purify than the free boronic acid. vt.edu

The most common derivatives are pinacol esters, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The synthesis is a straightforward esterification, typically achieved by heating the boronic acid and pinacol in a suitable solvent with azeotropic removal of water. vt.edu The resulting this compound pinacol ester is a stable compound that is commercially available. frontierspecialtychemicals.comusbio.net This derivative is widely used in cross-coupling reactions where the pinacol group is cleaved under the reaction conditions or during workup.

Transesterification is another method to synthesize boronate esters, where a less stable boronic ester reacts with a diol to form a more stable product. vt.edu The stability of boronate esters makes them excellent intermediates for multi-step syntheses, protecting the boronic acid moiety while other transformations are carried out on the molecule. mdpi.com

| Property | This compound | This compound pinacol ester |

| Structure | ||

| CAS Number | 27339-37-3 lookchem.com | 1055881-23-6 frontierspecialtychemicals.com |

| Stability | Prone to dehydration to form boroxines wiley-vch.de | Generally stable, less prone to dehydration vt.edu |

| Handling | Can be challenging due to oligomerization | Easier to handle, often a crystalline solid |

| Common Use | Direct use in reactions like Suzuki coupling | Protected form for multi-step synthesis, purification, and storage mdpi.com |

Modifications of the Formyl Group for Expanded Reactivity

The formyl group of this compound is an active site for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. The reactivity of the aldehyde is influenced by the adjacent boronic acid, which acts as a Lewis acid. nih.gov

Key Reactions of the Formyl Group:

Imination: The aldehyde can react with primary amines to form imines. In ortho-formylarylboronic acids, this leads to the formation of iminoboronates, which exhibit improved thermodynamic stability compared to typical imines but remain kinetically labile for hydrolysis. This dynamic covalent chemistry is valuable for creating reversible covalent probes and ligands. nih.gov

Condensation Reactions: The formyl group can undergo various condensation reactions. For example, the Erlenmeyer-Plöchl reaction with hippuric acid in the presence of acetic anhydride (B1165640) yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.gov Such reactions are pivotal for constructing more complex heterocyclic systems.

Oxidation and Reduction: Standard organic transformations can be applied to the formyl group. Oxidation, for instance with a mild oxidizing agent, would convert it to a carboxylic acid, yielding 3-borono-2-furancarboxylic acid. Conversely, reduction with a reagent like sodium borohydride (B1222165) would produce the corresponding alcohol, (3-(dihydroxyboranyl)furan-2-yl)methanol.

Nucleophilic Addition: The formyl group is susceptible to nucleophilic addition by organometallic reagents such as Grignard or organolithium compounds, leading to the formation of secondary alcohols. This expands the carbon skeleton and introduces new functional groups.

Petasis Reaction: The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound (like the formyl group), and a boronic acid, can be utilized to synthesize α-amino acids. arizona.edu

These modifications significantly broaden the synthetic potential of this compound, enabling its incorporation into a vast range of complex molecules.

Preparation of Isomeric Furan-Formyl-Boronic Acid Derivatives

The relative positions of the formyl and boronic acid groups on the furan (B31954) ring are critical to the molecule's reactivity and its utility as a synthetic intermediate. Several isomers of this compound have been synthesized, with the most common being 5-formylfuran-2-boronic acid and 3-formylfuran-2-boronic acid.

5-Formylfuran-2-boronic acid: The synthesis of this isomer has been described extensively. A common route starts with 2-furaldehyde (furfural). google.comgoogle.com The formyl group is first protected, often as a diethyl acetal (B89532), to prevent it from reacting with the organometallic intermediates used in the subsequent step. The protected furan is then metalated at the 5-position using a strong base like butyllithium. This lithiated intermediate is then quenched with a trialkyl borate (B1201080) (e.g., triisopropyl borate or tributyl borate) at low temperatures. google.comgoogle.com An acidic workup hydrolyzes the borate ester and removes the acetal protecting group, yielding the final 5-formylfuran-2-boronic acid. google.comgoogle.com An alternative starting material is 2-formyl-5-bromofuran, which can undergo lithium-halogen exchange followed by reaction with a borate ester. google.com

3-Formylfuran-2-boronic acid: This isomer is commercially available, indicating established synthetic routes. scbt.com Its preparation likely follows a similar strategy involving the directed ortho-metalation of a protected 3-formylfuran derivative. The directing group would facilitate deprotonation at the C2 position, followed by borylation with a suitable boron electrophile.

| Isomer | Structure | Common Starting Material(s) | Key Synthetic Step(s) |

| This compound | Protected 3-bromofuran | Halogen-metal exchange, formylation, borylation | |

| 3-Formylfuran-2-boronic acid | Protected 3-formylfuran | Directed ortho-metalation, borylation | |

| 5-Formylfuran-2-boronic acid | 2-Furaldehyde (furfural) or 5-bromo-2-furaldehyde | Protection, metalation/borylation, deprotection google.comgoogle.com |

Heterocycle Analogues with Similar Boronic Acid and Formyl Functionalities

Analogues of furan-formyl-boronic acids based on other five-membered heterocycles, such as thiophene (B33073) and pyrrole (B145914), are of significant interest in medicinal chemistry and materials science. nih.gov These heterocycles are often considered bioisosteres, and their corresponding bifunctional derivatives serve as valuable building blocks for creating structural diversity.

Thiophene Analogues: Thiophene-based aldehydes are common intermediates in the synthesis of conducting polymers and biologically active molecules. acs.orgjournalskuwait.org For example, 3-formylthiophene-2-boronic acid would be a key analogue. Its synthesis could be envisioned starting from 3-bromothiophene-2-carbaldehyde. This precursor could undergo a lithium-halogen exchange reaction followed by trapping with a borate ester. Thiophene aldehydes themselves are readily prepared and are used in cross-coupling reactions with boronic acids to generate more complex structures. nih.gov

Pyrrole Analogues: Pyrrole-2-carboxaldehyde and its derivatives are found in natural products and are important synthetic precursors. organic-chemistry.orgnih.gov The synthesis of a pyrrole-based analogue like 3-formylpyrrole-2-boronic acid would likely require N-protection of the pyrrole ring to prevent side reactions during metalation and borylation steps. The Vilsmeier-Haack reaction is a common method for synthesizing pyrrole aldehydes. orgsyn.org Following formylation and N-protection, a directed metalation-borylation sequence, similar to that used for the furan isomers, could be employed to install the boronic acid group.

The synthesis of these heterocyclic boronic acids can sometimes be challenging, but they are highly valued for their role in palladium-catalyzed cross-coupling reactions for the construction of complex heteroaromatic compounds. researchgate.net

| Heterocycle | Example Analogue | Parent Aldehyde | Synthetic Considerations for Boronic Acid Introduction |

| Thiophene | 3-Formylthiophene-2-boronic acid | Thiophene-2-carbaldehyde | Halogen-metal exchange of a halo-thiophene aldehyde followed by borylation. nih.gov |

| Pyrrole | 3-Formylpyrrole-2-boronic acid | Pyrrole-2-carboxaldehyde | Requires N-protection prior to metalation and borylation to ensure regioselectivity. organic-chemistry.orgorgsyn.org |

Theoretical and Computational Chemistry Studies on 2 Formylfuran 3 Boronic Acid

Electronic Structure and Conformation Analysis

Theoretical calculations are crucial for understanding the three-dimensional structure and electron distribution of 2-formylfuran-3-boronic acid, which in turn dictate its physical properties and chemical behavior.

Computational investigations into related organoboronic acids have consistently shown that the orientation of the hydroxyl groups on the boron atom is a key conformational feature. nih.gov Typically, three planar conformers are considered as local minima on the potential energy surface: endo-exo, anti, and syn. nih.gov For most monomeric boronic acids, the endo-exo form is found to be the lowest in energy. nih.govresearchgate.net

The planarity of the molecule is another critical aspect. In substituted phenylboronic acids, a significant twist is often observed between the plane of the aromatic ring and the BO₂ plane of the boronic acid group. mdpi.com For instance, in 2-formyl-(trifluoromethyl)phenylboronic acid, the boronic acid group is twisted by approximately 100° relative to the phenyl ring, preventing the formation of an intramolecular hydrogen bond with the formyl oxygen. mdpi.com Conversely, its isomer, 5-trifluoromethyl-2-formylphenylboronic acid, is nearly flat. mdpi.com For this compound, a similar conformational landscape is expected, with rotation around the C-B bond giving rise to different conformers. The relative energies of these conformers would be influenced by a delicate balance of steric hindrance and potential intramolecular hydrogen bonding between the furan (B31954) oxygen, the formyl group, and the boronic acid hydroxyls.

Density Functional Theory (DFT) calculations are commonly employed to determine these structural parameters and electronic properties. ekb.eg Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by providing information on atomic charges and orbital interactions.

Table 1: Predicted Conformational and Electronic Parameters for Boronic Acids This table presents typical data obtained from computational studies on analogous aromatic boronic acids.

| Parameter | Typical Value/Observation | Significance |

| B(OH)₂ Conformer | endo-exo is often the most stable form. nih.gov | Dictates intermolecular interactions and crystal packing. |

| C-C-B-O Dihedral Angle | Can range from nearly 0° to over 50°. mdpi.com | Defines the degree of twist and affects conjugation. |

| Intramolecular H-Bonding | Possible between ortho-formyl C=O and B-OH. | Stabilizes planar conformations. |

| Natural Atomic Charge on Boron | Positive (e.g., +1.5 to +2.0) | Indicates the electrophilic nature of the boron center. |

| HOMO-LUMO Gap | Typically 4-6 eV | Relates to electronic transitions and chemical reactivity. |

Reaction Mechanism Elucidation for Cross-Coupling and Other Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and computational studies have been instrumental in clarifying its complex mechanism. rsc.org This reaction, which couples organoboron compounds with organic halides, is catalyzed by a palladium complex and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov

Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-determining step and has been a subject of intense computational investigation. nih.govillinois.edu The mechanism is sensitive to the nature of the boronic acid, the base, and the solvent. nih.gov Computational models suggest that the active boron species is often a boronate anion, formed by the reaction of the boronic acid with a base (e.g., hydroxide (B78521) or alkoxide). rsc.org This tetracoordinate boronate is more nucleophilic than the neutral trigonal boronic acid, facilitating the transfer of the furan ring to the palladium center. nih.gov

For this compound, theoretical studies would focus on modeling the energy profile of the transmetalation step. The electron-withdrawing nature of the 2-formyl group is expected to influence the nucleophilicity of the furan ring and the stability of the intermediates. DFT calculations can map the potential energy surface, identifying the structures of transition states and intermediates, thereby elucidating the precise pathway and energetic barriers of the reaction.

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Role of this compound |

| Oxidative Addition | The Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex. | Not directly involved. |

| Base Activation | The boronic acid reacts with a base (e.g., OH⁻) to form a more reactive boronate. | Forms [2-formylfuran-3-B(OH)₃]⁻. |

| Transmetalation | The furan group is transferred from the boronate to the Pd(II) complex. rsc.orgnih.gov | The key step involving the boronic acid derivative. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst. | Not directly involved. |

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational chemistry allows for the in silico prediction of how changes in molecular structure will affect reaction outcomes. For this compound in catalytic systems, theoretical models can predict its reactivity relative to other boronic acids and the selectivity of its reactions.

Furthermore, advanced computational techniques, including machine learning and language models trained on large reaction datasets, are emerging as tools to predict reaction selectivity. nih.gov For a molecule like this compound, which could potentially undergo side reactions at the aldehyde, computational models can help predict the conditions that would favor the desired C-C bond formation over undesired pathways. These models assess the energies of different possible transition states to determine the most likely product.

Molecular Modeling for Structure-Property Relationships in Sensor Design

Boronic acids are widely used in the design of molecular sensors, particularly for saccharides, due to their ability to form reversible covalent bonds with diols. nih.gov Molecular modeling is an indispensable tool in this field for understanding the binding mechanism and for designing new sensors with improved affinity and selectivity. nih.gov

The sensing mechanism relies on a structural change upon binding a diol, which in turn modulates a reporter signal, such as fluorescence. nih.gov For a potential sensor based on this compound, the key interaction would be the formation of a five- or six-membered cyclic boronate ester with a target saccharide. nih.gov

Computational modeling can be used to:

Investigate Binding Modes: Docking simulations and geometry optimizations can identify the most stable binding orientations between the boronic acid and various saccharides. nih.gov

Calculate Binding Affinities: Free energy calculations can predict the strength of the interaction, helping to rationalize the sensor's selectivity for one saccharide over another.

Elucidate Signal Transduction: Quantum mechanical calculations can model how the electronic structure of the molecule changes upon saccharide binding. This is crucial for understanding how the binding event alters the fluorescence or other optical properties of an attached fluorophore. The formation of the anionic boronate ester upon binding a diol changes the hybridization of the boron from sp² to sp³, which can disrupt or alter intramolecular charge transfer (ICT) processes, a common mechanism for fluorescence modulation. nih.gov

By establishing these structure-property relationships, molecular modeling can guide the synthetic modification of the this compound scaffold to optimize its performance as a chemical sensor.

Advanced Methodological Considerations in Research on 2 Formylfuran 3 Boronic Acid

High-Throughput Experimentation for Reaction Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid optimization of reaction conditions, a process that is traditionally time-consuming and resource-intensive. nih.gov For reactions involving 2-Formylfuran-3-boronic acid, such as the widely used Suzuki-Miyaura cross-coupling, HTE allows for the simultaneous screening of numerous parameters. nih.govnih.gov This is typically achieved by conducting a large number of reactions in parallel using multi-well plates (e.g., 96-well plates). nih.gov

The process involves systematically varying key reaction parameters, including catalysts, bases, solvents, temperature, and reactant stoichiometry, to identify the optimal conditions for product yield and purity. nih.govsunthetics.io Robotic liquid handlers dispense precise amounts of reagents, and the reaction outcomes are rapidly assessed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC/MS-MS). nih.gov This generates large datasets that can be visualized using heat maps to quickly identify "hotspots" of successful reaction conditions. nih.gov

Recent advancements integrate machine learning algorithms with HTE workflows. sunthetics.io These data-driven approaches can predict optimal conditions more efficiently than traditional HTE, significantly reducing the number of experiments required. For instance, in optimizing a Suzuki-Miyaura coupling, a machine learning model might identify the most influential variable (e.g., the choice of base) with a fraction of the experimental effort, accelerating the discovery process by as much as 94%. sunthetics.io

Below is a representative data table illustrating a hypothetical HTE screen for a Suzuki-Miyaura coupling reaction using this compound.

| Experiment ID | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 65 |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 78 |

| 3 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80 | 45 |

| 4 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 55 |

| 5 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 72 |

| 6 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 89 |

In Situ Spectroscopic Monitoring of Reaction Progress

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and control. In situ spectroscopic monitoring provides real-time data on the concentration of reactants, intermediates, and products without altering the reaction mixture. Several techniques are applicable to reactions involving boronic acids like this compound.

Fluorescence spectroscopy is a highly sensitive method for monitoring reactions. acs.org Boronic acids can interact with specific fluorescent probes, and the progress of the reaction can be tracked by observing changes in the fluorescence signal as the boronic acid is consumed. researchgate.net This method is particularly useful for detecting low concentrations and can be adapted for HTE formats. researchgate.net Boronate-based fluorogenic probes have also been developed that react rapidly and stoichiometrically with specific analytes, causing a distinct change in fluorescence that allows for real-time monitoring. nih.gov

Raman spectroscopy is another powerful tool for in situ analysis. Tip-Enhanced Raman Spectroscopy (TERS), for example, can monitor molecular transformations at the nanoscale, such as the condensation of boronic acids and the formation of B-O-B bonds. acs.org This provides detailed structural information about the reaction process as it occurs. acs.org

These real-time monitoring techniques offer a deeper understanding of reaction dynamics compared to traditional endpoint analysis, enabling more precise control and optimization.

| Spectroscopic Method | Principle | Information Obtained | Application to Boronic Acid Reactions |

|---|---|---|---|

| Fluorescence Spectroscopy | Measures fluorescence from molecules after excitation with light. | Concentration of fluorescent species; reaction kinetics. | Monitors consumption of boronic acid via interaction with a fluorescent dye. researchgate.net |

| Raman Spectroscopy (TERS) | Measures vibrational modes of molecules via inelastic scattering of light. | Molecular structure, bond formation/breaking, orientation. | Provides nanoscale insight into boronic acid condensation and structural changes. acs.org |

| UV-Vis Spectroscopy | Measures absorption of ultraviolet-visible light by molecules. | Concentration of chromophoric species; reaction progress. | Tracks reactants or products with distinct UV-Vis absorption profiles. |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure of all species in solution. | Identifies and quantifies reactants, intermediates, and products over time. |

Automation in Synthetic Organic Chemistry Utilizing this compound

Automation is revolutionizing synthetic organic chemistry by replacing manual laboratory operations with robotic systems, leading to increased reproducibility, efficiency, and the ability to perform complex, multi-step syntheses with minimal human intervention. nih.govdrugtargetreview.com this compound, as a versatile building block, is well-suited for integration into automated synthesis platforms.

These platforms often combine modular hardware, such as liquid handling robots and computer-controlled reactors, with sophisticated software for planning and execution. nih.govyoutube.com One prominent application is the automated iterative synthesis of complex molecules. For example, platforms have been developed for the automated, stereocontrolled homologation of boronic esters, where carbon chains are grown one atom at a time. unimi.it Such systems can handle air-sensitive reagents and low-temperature conditions, performing multiple consecutive reactions autonomously. unimi.it

The Suzuki-Miyaura coupling, a key reaction for this compound, is particularly amenable to automation. Capsule-based automation simplifies the process by using pre-packaged capsules containing all the necessary reagents (catalyst, base) for a specific reaction. synplechem.com The user simply adds the starting materials, and the automated system handles the reaction, workup, and purification. synplechem.com Other systems utilize flow chemistry, where reagents are continuously pumped and mixed in a reactor, allowing for precise control over reaction parameters and easy scalability. drugtargetreview.com

The development of standardized building blocks, such as N-methyliminodiacetic acid (MIDA) boronates, has further enabled automated synthesis by facilitating a simple "catch-and-release" purification protocol applicable across many reaction steps. nih.govnih.gov This building-block approach allows for the assembly of complex small molecules through an automated, iterative process of coupling, purification, and deprotection. nih.govresearchgate.net The integration of artificial intelligence with these robotic platforms promises to further accelerate molecular discovery by automating the entire cycle of design, synthesis, and testing. youtube.com

| Automation Approach | Key Features | Typical Reactions for Boronic Acids | Example Platform/Concept |

|---|---|---|---|

| Iterative Assembly (Batch) | Uses protected boronate building blocks (e.g., MIDA) for sequential reactions. nih.gov | Suzuki-Miyaura Coupling, Homologation. unimi.it | Burke's "Molecule Synthesizer" nih.gov |

| Capsule-Based Synthesis | Pre-packed capsules contain all reagents for a specific transformation. synplechem.com | Suzuki-Miyaura Coupling, Amide Coupling. synplechem.com | Synple Chem Platform synplechem.com |

| Flow Chemistry | Reagents are continuously pumped through reactors; offers precise control. drugtargetreview.com | Borylation, Suzuki-Miyaura Coupling. researchgate.net | Custom-built robotic flow systems drugtargetreview.com |

| AI-Integrated Platforms | AI designs synthetic routes, robotics execute and optimize reactions. youtube.com | High-throughput reaction screening and multi-step synthesis. | SynFini™ youtube.com |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methodologies for boronic acids often rely on processes that are not optimally aligned with the principles of green chemistry. Future research will likely prioritize the development of more sustainable and atom-economical routes to 2-Formylfuran-3-boronic acid. A primary focus will be the advancement of catalytic C-H activation and borylation techniques. These methods offer a significant advantage by enabling the direct conversion of C-H bonds in furan (B31954) precursors to C-B bonds, thereby avoiding the use of halogenated starting materials and reducing the generation of stoichiometric waste products.

Another innovative approach involves the use of boronic acids as "productive tags" in phase-switching synthesis. This strategy facilitates purification without the need for traditional chromatography, a significant contributor to solvent waste in chemical synthesis. By employing a polyol, a hydrophobic boronic acid can be selectively extracted into an aqueous phase, leaving impurities behind in the organic phase. This method not only simplifies purification but also aligns with the goals of sustainable chemistry.

The following table summarizes potential sustainable synthetic strategies for this compound:

| Synthetic Strategy | Description | Sustainability/Atom Economy Benefits |

| Catalytic C-H Borylation | Direct conversion of a C-H bond on the furan ring to a C-B bond using a catalyst. | Avoids the use of halogenated substrates, reducing waste and improving atom economy. |

| Base Metal Catalysis | Utilization of catalysts based on abundant metals (e.g., copper, iron) instead of precious metals. | Reduces cost and environmental impact associated with precious metal catalysts. |

| Telescoped Reactions | Performing multiple reaction steps in a single vessel without isolating intermediates. | Minimizes solvent use, energy consumption, and waste generation. |

| Phase-Switching Synthesis | Using the boronic acid group as a "tag" for purification via phase extraction. | Reduces reliance on chromatography, significantly lowering solvent waste. |

Exploration of Novel Catalytic Transformations and Multicomponent Reactions

The dual functionality of this compound, possessing both an electrophilic aldehyde and a nucleophilic boronic acid precursor, opens up a vast landscape for the exploration of novel catalytic transformations and multicomponent reactions (MCRs). MCRs are highly convergent chemical reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.

Future research is expected to focus on leveraging the unique reactivity of this compound in well-established MCRs such as the Petasis, Ugi, and Groebke-Blackburn-Bienaymé reactions. The formyl group can readily participate in the formation of iminium ions, a key intermediate in many MCRs, while the boronic acid moiety can engage in subsequent or concurrent coupling reactions. This dual reactivity could enable the rapid construction of complex and diverse molecular scaffolds from simple starting materials.

Moreover, the furan ring itself can participate in various catalytic transformations, including hydrogenations, oxidations, and cycloadditions. Research into the selective catalytic modification of the furan nucleus in this compound, while preserving the aldehyde and boronic acid functionalities, will be a key area of investigation. This could lead to the synthesis of novel building blocks with unique electronic and steric properties.

The development of novel catalytic systems that can selectively activate and transform the different reactive sites within this compound will be a significant challenge and a fruitful area of research. This could involve the use of chemo- and site-selective catalysts that can differentiate between the aldehyde, the boronic acid, and the furan ring, allowing for a programmed and controlled derivatization of the molecule.

Integration into Advanced Functional Materials and Supramolecular Systems

The inherent properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, make this compound an attractive building block for the design of advanced functional materials and supramolecular systems. Future research in this area will likely focus on several key applications.

One promising direction is the incorporation of this compound into polymers to create stimuli-responsive materials. The reversible interaction of the boronic acid with diols can be used to create hydrogels that change their properties, such as swelling or stiffness, in response to changes in pH or the presence of saccharides. The furan ring can also be exploited for its ability to undergo reversible Diels-Alder reactions, providing an additional mechanism for creating self-healing or shape-memory polymers.

In the realm of supramolecular chemistry, this compound can be used as a versatile building block for the construction of complex, self-assembled architectures. The directional nature of the boronic acid-diol interaction, combined with other non-covalent interactions such as hydrogen bonding and π-π stacking involving the furan ring, can be used to create well-defined nanostructures, such as capsules, tubes, and sheets. These supramolecular assemblies could find applications in areas such as molecular recognition, catalysis, and controlled release.

The aldehyde functionality of this compound provides a convenient handle for its immobilization onto surfaces or integration into larger molecular frameworks. This could be exploited in the development of functionalized surfaces with specific recognition properties or in the creation of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) with tailored functionalities.

Interdisciplinary Research with Nanotechnology and Chemical Biology (excluding clinical applications)

The unique chemical properties of this compound make it a promising candidate for interdisciplinary research at the interface of nanotechnology and chemical biology. Future investigations are expected to explore its potential in the development of novel nanosystems and as a tool for studying biological processes.

In nanotechnology, this compound can be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots. The boronic acid moiety can serve as a recognition element for saccharides, enabling the development of nanosensors for the detection of biologically relevant sugars. The furan ring could also be used to modulate the electronic or photophysical properties of the nanoparticles. The aldehyde group provides a reactive site for the covalent attachment of the molecule to the nanoparticle surface.

In the field of chemical biology, this compound can be utilized as a molecular probe to study carbohydrate-protein interactions. The ability of boronic acids to bind to the diol groups present in many carbohydrates can be exploited to design inhibitors of enzymes that process sugars or to develop affinity ligands for the purification of glycoproteins. The furan scaffold is a common motif in many biologically active natural products, and its incorporation into boronic acid-based probes could lead to enhanced binding affinity and selectivity.

It is important to note that while the potential applications in chemical biology are significant, this section excludes any discussion of direct clinical applications or the development of therapeutic agents. The focus remains on the use of this compound as a research tool to advance our fundamental understanding of biological systems at the molecular level.

Q & A

Basic: What are the key synthetic routes for preparing 2-Formylfuran-3-boronic acid, and what critical reaction conditions ensure high purity?

Methodological Answer:

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions, where boronic acids react with halogenated precursors. For example, furan derivatives with halogen substituents (e.g., bromo or iodo groups) can undergo coupling with boronic acid pinacol esters under palladium catalysis . Critical conditions include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF).

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres.

- Purification : Column chromatography or recrystallization is essential to remove unreacted precursors and catalyst residues.

- Protecting groups : The formyl group may require protection (e.g., acetal formation) during synthesis to prevent side reactions .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Characterization involves a combination of spectroscopic and computational techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the formyl proton (~9.5–10 ppm) and boronic acid moiety.

- IR : Detect B-O stretching (~1340 cm⁻¹) and formyl C=O stretching (~1680 cm⁻¹).

- X-ray crystallography : Resolve crystal structure to verify bond lengths and angles, particularly boron-oxygen coordination .

- Computational methods : Density Functional Theory (DFT/B3LYP) calculates molecular electrostatic potentials (MEPs) and frontier orbitals to predict reactivity. For example, MEP maps identify nucleophilic/electrophilic sites for cross-coupling reactions .

Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT/B3LYP studies are pivotal for modeling reactivity:

- Conformational analysis : Compare energy-minimized structures of this compound with analogs (e.g., 3-Formylphenylboronic acid) to assess steric effects from the furan ring .

- Frontier orbital analysis : Calculate HOMO-LUMO gaps to predict electron transfer in Suzuki couplings. A smaller gap (e.g., ~5 eV) suggests higher reactivity .

- Molecular docking : Simulate interactions with catalytic palladium complexes to optimize ligand design. For example, furan ring planarity may influence binding to Pd centers .

Advanced: How can researchers resolve contradictions in reported binding affinities of boronic acid-based sensors using this compound?

Methodological Answer:

Contradictions in diol-binding data often arise from experimental variables:

- pH dependence : Boronic acid-diol binding is pH-sensitive. Standardize buffer conditions (e.g., pH 7.4 for physiological studies) and confirm pKa values via titration .

- Diol structure : Test binding with structurally diverse diols (e.g., glucose vs. catechol) to assess selectivity. Use fluorescence quenching assays to quantify affinity differences .

- Sensor design : Incorporate self-assembled monolayers (SAMs) or nanoscale platforms to reduce nonspecific interactions. For example, gold nanoparticles functionalized with this compound improve signal-to-noise ratios .

Safety: What protocols mitigate risks when handling this compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; store in airtight containers under inert gas (e.g., N₂) .

- First aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Toxicity : Limited ecotoxicological data exist. Conduct biodegradability assays (e.g., OECD 301F) to assess environmental impact .

Advanced: How can dynamic covalent chemistry enhance sensor performance with this compound?

Methodological Answer:

Dynamic covalent systems improve reversibility and sensitivity:

- Multicomponent assemblies : Combine this compound with fluorescent dyes (e.g., anthracene derivatives) to create Förster resonance energy transfer (FRET)-based sensors. Optimize stoichiometry to maximize signal changes upon diol binding .

- pH-responsive systems : Design hydrogels where boronic acid-diol crosslinking is pH-dependent. Characterize swelling behavior using rheometry to validate responsiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.